2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrimidine ring substituted with methoxy, trifluoromethyl, and dichlorophenyl sulfanyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.
Introduction of Substituents: The methoxy, trifluoromethyl, and dichlorophenyl sulfanyl groups are introduced through various substitution reactions. For example, the methoxy group can be added via methylation, while the trifluoromethyl group can be introduced using trifluoromethylation reagents.
Final Assembly: The final compound is obtained by coupling the dichlorophenyl sulfanyl group to the pyrimidine core through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halides, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)benzene: This compound shares the dichlorophenyl sulfanyl and trifluoromethyl groups but has a benzene ring instead of a pyrimidine ring.
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)thiazole: This compound has a thiazole ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyridine: This compound has a pyridine ring, which is structurally similar to pyrimidine but with different electronic properties.
The uniqueness of this compound lies in its specific combination of substituents and the pyrimidine core, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanyl-4-methoxy-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2OS/c1-20-9-5-8(12(15,16)17)18-11(19-9)21-7-4-2-3-6(13)10(7)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBNPPRNJVRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)SC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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